molecular formula C9H6FN3O3 B13703298 3-(3-Fluoro-5-nitrophenyl)isoxazol-5-amine

3-(3-Fluoro-5-nitrophenyl)isoxazol-5-amine

Katalognummer: B13703298
Molekulargewicht: 223.16 g/mol
InChI-Schlüssel: VMJQSGPVMYRLGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Fluoro-5-nitrophenyl)isoxazol-5-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Vorbereitungsmethoden

The synthesis of 3-(3-Fluoro-5-nitrophenyl)isoxazol-5-amine typically involves the reaction of 3-fluoro-5-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization under basic conditions to yield the desired isoxazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Analyse Chemischer Reaktionen

3-(3-Fluoro-5-nitrophenyl)isoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and fluoro derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles such as amines or thiols.

Wissenschaftliche Forschungsanwendungen

3-(3-Fluoro-5-nitrophenyl)isoxazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(3-Fluoro-5-nitrophenyl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties.

Vergleich Mit ähnlichen Verbindungen

3-(3-Fluoro-5-nitrophenyl)isoxazol-5-amine can be compared with other isoxazole derivatives, such as:

    3-(3-Fluorophenyl)isoxazol-5-amine: Similar in structure but lacks the nitro group, which may result in different biological activities.

    3-(4-Fluorophenyl)isoxazol-5-amine: The position of the fluoro group is different, which can affect its reactivity and interactions with molecular targets.

    3-(3-Nitrophenyl)isoxazol-5-amine: Similar but lacks the fluoro group, which may influence its chemical properties and applications.

The uniqueness of this compound lies in the presence of both fluoro and nitro groups, which can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C9H6FN3O3

Molekulargewicht

223.16 g/mol

IUPAC-Name

3-(3-fluoro-5-nitrophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6FN3O3/c10-6-1-5(2-7(3-6)13(14)15)8-4-9(11)16-12-8/h1-4H,11H2

InChI-Schlüssel

VMJQSGPVMYRLGT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)C2=NOC(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.